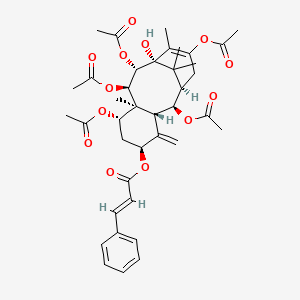

Taxuspine D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Taxuspine D is a natural product found in Taxus cuspidata and Taxus canadensis with data available.

Applications De Recherche Scientifique

Taxuspine D and Tubulin Binding

This compound, a taxane diterpenoid, has been studied for its interaction with tubulin, a protein essential in cell division. A study by Wu and Zamir (2000) demonstrated that this compound's C-5 cinnamoyl side chain mimics the C-13 side chain of paclitaxel, another well-known taxane, in its tubulin binding. This finding suggests that this compound and its analogues could be active in cancer therapies by stabilizing microtubules, similar to paclitaxel. Furthermore, the research proposed that a novel C-5 side chain could potentially be more effective than this compound, indicating a path for the development of new anticancer drugs (Wu & Zamir, 2000).

Development of Analogues and Derivatives

The synthesis and study of this compound analogues have been a significant focus. Renzulli et al. (2006) explored the synthesis of simplified Taxuspine U and X analogues. These compounds were designed to adopt a conformation similar to the bioactive conformation of paclitaxel, hinting at their potential utility in cancer treatment. The study highlighted the importance of macrocyclization via ring-closing metathesis in synthesizing these complex molecules, demonstrating the advancements in chemical synthesis techniques applicable to taxane research (Renzulli et al., 2006).

Multidrug Resistance Reversal

This compound and related compounds have also been investigated for their role in reversing multidrug resistance (MDR) in cancer. Kobayashi et al. (2000) discovered that certain non-taxol-type taxoids like Taxuspine C and D increased the cellular accumulation of vincristine in multidrug-resistant cells. This suggests that this compound and similar compounds could be used as pharmaceuticals for reversing MDR, thereby enhancing the efficacy of chemotherapy (Kobayashi et al., 2000).

Propriétés

Formule moléculaire |

C39H48O13 |

|---|---|

Poids moléculaire |

724.8 g/mol |

Nom IUPAC |

[(1R,2R,3R,5S,7S,8S,9R,10S,11S)-2,7,9,10,13-pentaacetyloxy-11-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-12-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O13/c1-20-29(52-32(45)17-16-27-14-12-11-13-15-27)19-31(48-23(4)41)38(10)33(20)34(49-24(5)42)28-18-30(47-22(3)40)21(2)39(46,37(28,8)9)36(51-26(7)44)35(38)50-25(6)43/h11-17,28-29,31,33-36,46H,1,18-19H2,2-10H3/b17-16+/t28-,29-,31-,33-,34+,35-,36-,38+,39-/m0/s1 |

Clé InChI |

YQWATTVJPRZZEE-HWFKHETCSA-N |

SMILES isomérique |

CC1=C(C[C@H]2[C@H]([C@@H]3C(=C)[C@H](C[C@@H]([C@]3([C@H]([C@@H]([C@@]1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)OC(=O)C |

SMILES |

CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |

Synonymes |

taxuspine D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)

![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)

![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)

![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)